molecular formula C17H20N6O5 B6984035 tert-butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate

tert-butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate

Cat. No.: B6984035
M. Wt: 388.4 g/mol
InChI Key: GOJIJNWAHKDIKH-UHFFFAOYSA-N
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Description

tert-Butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate: is a complex organic compound that features a tert-butyl carbamate group, a cyclobutyl ring, and a 1,2,4-oxadiazole moiety

Properties

IUPAC Name

tert-butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O5/c1-16(2,3)27-15(26)21-17(5-4-6-17)13-19-11(28-22-13)9-23-8-10(7-18)12(24)20-14(23)25/h8H,4-6,9H2,1-3H3,(H,21,26)(H,20,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOJIJNWAHKDIKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCC1)C2=NOC(=N2)CN3C=C(C(=O)NC3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting a suitable nitrile with a hydrazine derivative under acidic or basic conditions.

    Cyclobutyl ring introduction: The cyclobutyl group can be introduced via a cycloaddition reaction or by using a cyclobutyl halide in a nucleophilic substitution reaction.

    Attachment of the tert-butyl carbamate group: This step usually involves the reaction of the intermediate compound with tert-butyl chloroformate in the presence of a base such as triethylamine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring and the cyclobutyl group.

    Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.

    Substitution: The tert-butyl carbamate group can be substituted under acidic or basic conditions to introduce other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).

Major Products

    Oxidation: Products may include oxadiazole derivatives with additional oxygen-containing functional groups.

    Reduction: Products can include amine derivatives or other reduced forms of the original compound.

    Substitution: Substituted carbamate derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its various functional groups make it a versatile tool for probing biochemical pathways and mechanisms.

Medicine

In medicinal chemistry, this compound has potential as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for further pharmacological studies.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate involves its interaction with specific molecular targets. The oxadiazole ring and the cyano group can participate in hydrogen bonding and other non-covalent interactions with proteins and nucleic acids. These interactions can modulate the activity of enzymes and other biological macromolecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, tert-butyl N-[1-[5-[(5-cyano-2,4-dioxopyrimidin-1-yl)methyl]-1,2,4-oxadiazol-3-yl]cyclobutyl]carbamate stands out due to its unique combination of functional groups. The presence of the oxadiazole ring and the cyano group provides distinct reactivity and interaction profiles, making it a valuable compound for various applications.

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